molecular formula C8H14O5 B8303965 Ethyl 2,2-bis(hydroxymethyl)-3-oxobutanoate

Ethyl 2,2-bis(hydroxymethyl)-3-oxobutanoate

Cat. No. B8303965
M. Wt: 190.19 g/mol
InChI Key: NSQUERKULPKDPT-UHFFFAOYSA-N
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Patent
US09062092B2

Procedure details

To a stirred solution of ethyl acetoacetate (150 g, 1.2 mol) in formaldehyde (210 mL, 2.8 mol, 40% aq.) and dioxane (550 mL) was added dropwise triethylamine (1.0 M in tetrahydrofuran, 57 mL, 0.06 mol) at 0° C. The temperature was raised up to 35-40° C. and the mixture was stirred for 1 h. The reaction mixture was diluted with water (400 mL), and the side products were extracted with toluene (3×600 mL). The aqueous phase was evaporated at 35° C. to one fourth of the initial volume and extracted with ethyl acetate (3×900 mL). The extracts were dried over sodium sulfate and evaporated to get the crude product (75 g) as yellow oil, which was used directly to the next step without purification.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step One
Quantity
550 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[CH2:10]=[O:11].C(N(CC)CC)C.[O:19]1CCOC[CH2:20]1>O>[OH:19][CH2:20][C:2]([CH2:10][OH:11])([C:3](=[O:4])[CH3:5])[C:1]([O:7][CH2:8][CH3:9])=[O:6]

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
210 mL
Type
reactant
Smiles
C=O
Name
Quantity
57 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
550 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
37.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the side products were extracted with toluene (3×600 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous phase was evaporated at 35° C. to one fourth of the initial volume
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×900 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC(C(=O)OCC)(C(C)=O)CO
Measurements
Type Value Analysis
AMOUNT: MASS 75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.